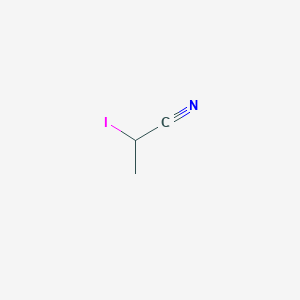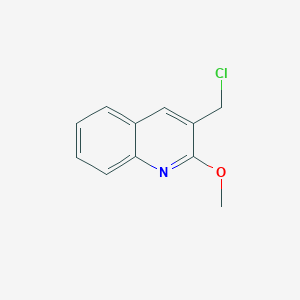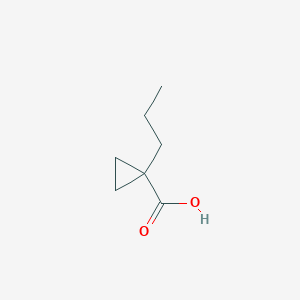
2-Iodopropanenitrile
Vue d'ensemble
Description
2-Iodopropanenitrile, also known as 3-iodopropanenitrile, is a chemical compound with the CAS Number: 2517-76-2 . It has a molecular weight of 180.98 .
Physical And Chemical Properties Analysis
2-Iodopropanenitrile is a liquid at room temperature . It has a molecular weight of 180.98 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Applications De Recherche Scientifique
Spectroscopy and Ionization Studies
2-Iodopropanenitrile has been studied in the context of one-photon mass-analyzed threshold ionization spectroscopy. Park, Kim, and Kim (2001) investigated 1- and 2-iodopropanes using coherent vacuum ultraviolet radiation, determining accurate ionization energies for molecular ions and observing dissociation phenomena in highly excited Rydberg neutrals (Park, Kim, & Kim, 2001).
Catalytic Reduction Processes
Dahm and Peters (1994) explored the catalytic reduction of Iodoethane and 2-Iodopropane at carbon electrodes. They found that nickel(II) salen-coated carbon electrodes could catalyze the reduction of 2-iodopropane, leading to the formation of 2-propyl radicals (Dahm & Peters, 1994).
Chemical Reaction Pathways
Bałczewski, Szadowiak, and Białas (2005) reported on the iodine atom transfer addition reaction (I-ATRA), indicating the formation of 2-iodo-2-methylpropanenitrile. This study highlighted the complexity of reaction pathways involving 2-iodopropanenitrile (Bałczewski, Szadowiak, & Białas, 2005).
Photodissociation Dynamics
In 2020, Todt, Datta, Rose, Leung, and Davis studied the photodissociation dynamics of 1-iodopropane and 2-iodopropane, finding significant differences in the behavior of these compounds under ultraviolet light. This research contributes to understanding the photochemical properties of iodopropanes, including 2-iodopropane (Todt et al., 2020).
Marine Biogenic Processes
Hughes, Malin, Turley, Keely, and Nightingale (2008) explored the production of volatile iodocarbons, including 2-iodopropane, by biogenic marine aggregates. This study provides insights into the natural processes that contribute to the presence of compounds like 2-iodopropane in marine environments (Hughes et al., 2008).
Safety and Hazards
2-Iodopropanenitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing in the vapor .
Propriétés
IUPAC Name |
2-iodopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNBSXCEMCLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573503 | |
| Record name | 2-Iodopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopropanenitrile | |
CAS RN |
104024-32-0 | |
| Record name | 2-Iodopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B3374722.png)



![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)


![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)

